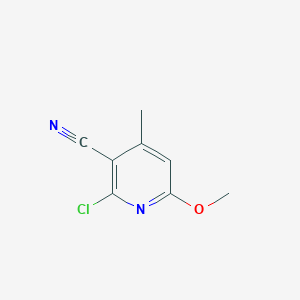
N-(b-Hydroxytrimethylen)morpholinium chloride
Vue d'ensemble
Description
N-(b-Hydroxytrimethylen)morpholinium chloride: is a chemical compound with the molecular formula C7H14NO2.Cl and a molecular weight of 179.646 g/mol It is known for its unique structure, which includes a morpholinium ring substituted with a hydroxytrimethylen group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(b-Hydroxytrimethylen)morpholinium chloride typically involves the reaction of morpholine with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, and the product is purified through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(b-Hydroxytrimethylen)morpholinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: N-(b-Hydroxytrimethylen)morpholinium chloride is used as a reagent in organic synthesis, particularly in the preparation of various morpholine derivatives .
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N-(b-Hydroxytrimethylen)morpholinium chloride involves its interaction with specific molecular targets. The hydroxytrimethylen group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Morpholine: A related compound with a similar ring structure but lacking the hydroxytrimethylen group.
N-Methylmorpholine: Another derivative of morpholine with a methyl group substitution.
N-Ethylmorpholine: Similar to N-methylmorpholine but with an ethyl group substitution.
Uniqueness: N-(b-Hydroxytrimethylen)morpholinium chloride is unique due to the presence of the hydroxytrimethylen group, which imparts distinct chemical properties and reactivity compared to other morpholine derivatives .
Propriétés
IUPAC Name |
7-oxa-4-azoniaspiro[3.5]nonan-2-ol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO2.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,9H,1-6H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGHIJMLUBUKKO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]12CC(C2)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466088 | |
| Record name | 2-Hydroxy-7-oxa-4-azaspiro[3.5]nonan-4-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52900-07-9 | |
| Record name | 2-Hydroxy-7-oxa-4-azaspiro[3.5]nonan-4-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Methyl-2-azaspiro[4.5]decane](/img/structure/B1625004.png)
![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)

![2-[(4-Ethoxyphenyl)sulfonyl] propanoic acid ehtyl ester](/img/structure/B1625011.png)



